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molecular formula C12H14N4O2 B8554340 N-[3-(1H-imidazol-1-yl)propyl]-2-nitroaniline

N-[3-(1H-imidazol-1-yl)propyl]-2-nitroaniline

Cat. No. B8554340
M. Wt: 246.27 g/mol
InChI Key: YZWMISWSZWUJLG-UHFFFAOYSA-N
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Patent
US06204264B1

Procedure details

10% of palladium-carbon (0.804 g) was added to a solution containing N-[3-(1H-imidazol-1-yl)propyl]-2-nitroaniline (4.000 g) in ethanol (40 ml) and stirred for 4.5 hours under a hydrogen gas atmosphere at room temperature. After the catalyst was removed out by filtration, the filtrate was concentrated, thereby yielding the entitled compound (3.503 g) as black solid.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
palladium-carbon
Quantity
0.804 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1([CH2:6][CH2:7][CH2:8][NH:9][C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=2[N+:16]([O-])=O)[CH:5]=[CH:4][N:3]=[CH:2]1>C(O)C.[C].[Pd]>[N:1]1([CH2:6][CH2:7][CH2:8][NH:9][C:10]2[C:11]([NH2:16])=[CH:12][CH:13]=[CH:14][CH:15]=2)[CH:5]=[CH:4][N:3]=[CH:2]1 |f:2.3|

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
N1(C=NC=C1)CCCNC1=C(C=CC=C1)[N+](=O)[O-]
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
palladium-carbon
Quantity
0.804 g
Type
catalyst
Smiles
[C].[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 4.5 hours under a hydrogen gas atmosphere at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After the catalyst was removed out by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated

Outcomes

Product
Details
Reaction Time
4.5 h
Name
Type
product
Smiles
N1(C=NC=C1)CCCNC=1C(=CC=CC1)N
Measurements
Type Value Analysis
AMOUNT: MASS 3.503 g
YIELD: CALCULATEDPERCENTYIELD 99.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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